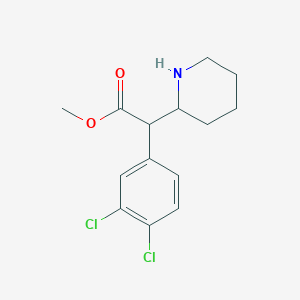

3,4-Dichloromethylphenidate

描述

3,4-Dichloromethylphenidate is a potent stimulant drug from the phenidate class, closely related to methylphenidate. It acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor with a long duration of action . This compound has been sold online as a designer drug and is known for its significant effects on neurotransmitter levels in the brain .

准备方法

The synthesis of 3,4-Dichloromethylphenidate involves the chlorination of methylphenidate at the meta- and para- positions on the phenyl ring . This process results in greatly increased potency, duration, and affinity for the serotonin transporter and serotonin uptake inhibition . Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure the purity and efficacy of the final product .

化学反应分析

3,4-Dichloromethylphenidate undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its potency and duration of action.

Reduction: This reaction can modify the compound’s structure, impacting its interaction with neurotransmitter transporters.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different chlorinated derivatives, while substitution can result in various analogs with altered pharmacological properties .

科学研究应用

Neurochemical Studies

3,4-DCMP has been extensively used in neurochemical research to understand the mechanisms of neurotransmitter reuptake inhibition. Studies have shown that 3,4-DCMP significantly increases dopamine and norepinephrine efflux in brain tissue, indicating its potential as a model for studying addictive behaviors and neuropharmacology. For instance, in vitro studies demonstrated that 3,4-DCMP increased dopamine release more potently than methylphenidate, suggesting a higher addictive potential due to its stronger interaction with dopamine transporters .

Comparative Pharmacology

Comparative studies between 3,4-DCMP and other stimulants, such as methylphenidate and ethylphenidate, reveal its unique pharmacological profile. Research indicates that 3,4-DCMP exhibits greater selectivity for the serotonin transporter compared to its analogs, which may contribute to its distinct effects on mood and cognition . This characteristic makes it a valuable compound for exploring the role of serotonin in stimulant effects.

Development of New Psychoactive Substances (NPS)

The compound has emerged as an important subject in the context of new psychoactive substances (NPS). Since its appearance on the drug market around 2011, it has been linked to various patterns of use and abuse. Its structural modifications provide insights into the development of designer drugs aimed at mimicking or enhancing the effects of traditional stimulants .

Toxicology and Safety Studies

Research into the toxicological profiles of 3,4-DCMP is crucial for understanding its safety and potential adverse effects. Studies indicate that while it may share some properties with cocaine regarding addictive potential, its pharmacokinetics differ significantly . Investigations into its metabolic pathways have revealed multiple metabolites, which are essential for assessing long-term effects and safety .

Case Study 1: Neurochemical Effects in Rodent Models

In a controlled study using adolescent male rat brain slices, researchers assessed the impact of various concentrations of 3,4-DCMP on dopamine and norepinephrine release. Results showed that at concentrations of 0.1 μM and 1 μM, 3,4-DCMP increased dopamine efflux by approximately six-fold compared to controls. This suggests a robust stimulatory effect on dopaminergic pathways .

Case Study 2: Behavioral Implications

A study examining the behavioral implications of 3,4-DCMP found that its administration led to increased locomotor activity in rodents, indicative of stimulant effects similar to those observed with amphetamines. This behavior was correlated with increased dopamine levels in specific brain regions associated with reward processing .

Comparative Data Table

| Compound | Mechanism of Action | Potency (vs Methylphenidate) | Duration of Action | Key Applications |

|---|---|---|---|---|

| This compound | SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor) | ~7 times more potent | Long | Neurochemical studies; NPS research |

| Methylphenidate | Dopamine reuptake inhibitor | Baseline | Short | ADHD treatment |

| Ethylphenidate | Dopamine reuptake inhibitor | Weaker than methylphenidate | Moderate | NPS research |

作用机制

3,4-Dichloromethylphenidate functions as a potent psychostimulant by acting as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. It boosts the levels of these neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove these monoamines from the synaptic cleft. This results in increased concentrations of dopamine and norepinephrine, leading to enhanced stimulation and mood elevation.

相似化合物的比较

3,4-Dichloromethylphenidate is unique due to its high potency and long duration of action compared to other phenidate compounds . Similar compounds include:

Methylphenidate: A widely used stimulant for treating ADHD, but with lower potency and shorter duration of action.

4-Fluoromethylphenidate: A higher potency dopamine reuptake inhibitor than methylphenidate, but with different pharmacological properties.

4-Methylmethylphenidate: A variant of methylphenidate studied for its potential as a cocaine antagonist.

These comparisons highlight the unique properties of this compound, making it a valuable compound for research and potential therapeutic applications .

属性

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)-2-piperidin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMAYKVHWKRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658831 | |

| Record name | 3,4-Dichloromethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-68-8 | |

| Record name | Methyl α-(3,4-dichlorophenyl)-2-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloromethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。